molecular formula C14H17N3O B1451854 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine CAS No. 1094516-37-6

1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine

Cat. No. B1451854
CAS RN: 1094516-37-6
M. Wt: 243.3 g/mol
InChI Key: JDCCWCNNHAYIDF-UHFFFAOYSA-N
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Description

“1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines . It has a molecular weight of 316.23 .


Synthesis Analysis

The synthesis of oxazole derivatives, which includes “1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” consists of a piperazine ring attached to a phenyl-oxazole group . The InChI code for this compound is 1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-10-13(18-16-14)11-17-8-6-15-7-9-17;;/h1-5,10,15H,6-9,11H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” include a molecular weight of 316.23 . It is a powder at room temperature .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

Antimicrobial Potential

Some oxazole derivatives have shown significant antimicrobial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Antiviral Molecules

A series of novel honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule . These analogues were examined for their antiviral entry activities in a SARS-CoV-2 pseudovirus model .

Viral Entry Inhibitors against SARS-CoV-2

Some of these honokiol derivatives demonstrated antiviral entry effect with IC50 values of 29.23 and 9.82 µM, respectively . However, the parental honokiol had a very weak antiviral activity with an IC50 value more than 50 µM .

Biological Safety

These honokiol derivatives also had higher biological safety for host cells than honokiol . This research may contribute to the discovery of potential viral entrance inhibitors for the SARS-CoV-2 virus .

Future Directions

The future directions for “1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives , these compounds may have potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

5-phenyl-2-(piperazin-1-ylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)13-10-16-14(18-13)11-17-8-6-15-7-9-17/h1-5,10,15H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCCWCNNHAYIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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